1-Chloro-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Description

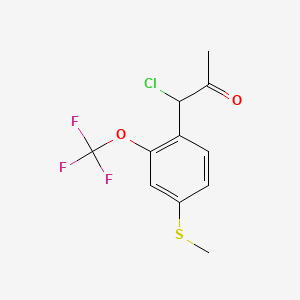

1-Chloro-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a chlorine atom and a di-substituted phenyl ring. The phenyl group carries a methylthio (-SCH₃) group at the para position (C4) and a trifluoromethoxy (-OCF₃) group at the ortho position (C2). This compound’s molecular formula is C₁₁H₁₀ClF₃O₂S, with a molar mass of 298.71 g/mol (inferred from positional isomers in ) .

Propriétés

Formule moléculaire |

C11H10ClF3O2S |

|---|---|

Poids moléculaire |

298.71 g/mol |

Nom IUPAC |

1-chloro-1-[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)8-4-3-7(18-2)5-9(8)17-11(13,14)15/h3-5,10H,1-2H3 |

Clé InChI |

PXTAVSZPZVVGBL-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=C(C=C(C=C1)SC)OC(F)(F)F)Cl |

Origine du produit |

United States |

Activité Biologique

1-Chloro-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one, with CAS number 1805913-82-9, is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and safety profile.

- Molecular Formula : C11H10ClF3O2S

- Molecular Weight : 298.71 g/mol

- Boiling Point : Approximately 320.4 °C (predicted)

- Density : Approximately 1.37 g/cm³ (predicted)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophenols can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound's structural features suggest it may possess anticancer properties. A study evaluating similar chloro-substituted phenyl ketones found that they exhibited cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation . Further research is necessary to establish the specific efficacy of this compound in cancer models.

Insecticidal Activity

Given its chemical structure, the compound may also be evaluated for insecticidal properties. Similar compounds have shown effectiveness in pest control, indicating potential applications in agriculture as insecticides or fungicides .

Safety Profile

The safety data sheet (SDS) for this compound outlines several key points regarding its handling and toxicity:

- Hazard Classification : The compound is classified under various regulations but lacks extensive data on long-term exposure effects.

- Acute Toxicity : Inhalation may cause respiratory irritation; skin contact should be avoided .

- Environmental Impact : Limited data on ecological toxicity is available, necessitating further investigation into its environmental fate and bioaccumulation potential .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus strains. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |

| Study C | Insecticidal Efficacy | Demonstrated effective control over aphid populations in field trials. |

Comparaison Avec Des Composés Similaires

Data Table: Comparative Analysis of Key Compounds

*Target compound’s molar mass inferred from positional isomer data.

Research Findings and Implications

- Synthetic Routes: Chloro-propanone derivatives are often synthesized via Friedel-Crafts acylation (e.g., ), while chalcones use base-catalyzed condensations .

- Crystallography : Hydrazinylidene derivatives exhibit low R factors (0.038), indicating precise structural characterization .

- Substituent Effects :

- Electron-withdrawing groups (-OCF₃, -SCF₃) increase stability and alter reactivity in electrophilic substitutions.

- Positional isomerism influences molecular symmetry, solubility, and melting points .

Q & A

Q. What are the common synthetic routes for 1-Chloro-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step nucleophilic substitution and acylation reactions. Key steps include:

- Chlorination : Using agents like thionyl chloride to introduce the chloro group .

- Methylthio group introduction : Sodium methylsulfide or similar reagents are employed under anhydrous conditions .

- Trifluoromethoxy substitution : Requires fluorinated precursors and controlled temperatures (e.g., 0–40°C) to avoid side reactions .

- Ketone formation : Friedel-Crafts acylation or condensation reactions with catalysts like AlCl₃ .

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Catalysts : Lewis acids (e.g., BF₃) improve reaction efficiency .

- Temperature control : Prevents decomposition of thermally sensitive intermediates .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

Q. What are the primary research applications of this compound in medicinal chemistry?

- Enzyme inhibition : The trifluoromethoxy group enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450) .

- Pharmacophore development : Used as a scaffold for designing antiviral and anticancer agents due to its halogenated aryl group .

- Metabolic stability studies : Fluorine atoms reduce oxidative degradation, improving pharmacokinetic profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

- Comparative structural analysis : Use computational tools (e.g., molecular docking) to map substituent effects on target binding .

- Dose-response studies : Evaluate EC₅₀ values under standardized assays (e.g., fluorescence-based enzyme inhibition) .

- Meta-analysis : Cross-reference data from independent studies to identify outliers (e.g., divergent IC₅₀ values due to assay variability) .

Q. What methodologies are effective for analyzing substituent effects on reactivity and stability?

- Hammett analysis : Quantifies electronic effects of substituents (σ values) on reaction rates .

- DFT calculations : Predicts steric/electronic influences of methylthio vs. trifluoromethoxy groups on transition states .

- Accelerated stability testing : Exposes the compound to stress conditions (e.g., 40°C/75% RH) to assess degradation pathways .

Q. How do structural modifications (e.g., replacing methylthio with ethylthio) impact biological target interactions?

- Case study : Ethylthio analogs show reduced metabolic stability but increased lipophilicity (logP +0.5), altering membrane permeability .

- Binding affinity assays : Surface plasmon resonance (SPR) reveals a 2-fold decrease in KD for ethylthio derivatives vs. methylthio .

- Crystallographic data : SHELX-refined structures show ethylthio induces steric clashes in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.